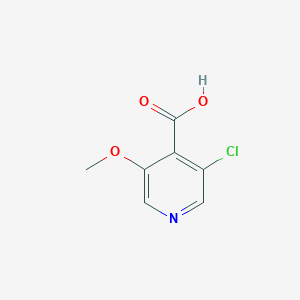

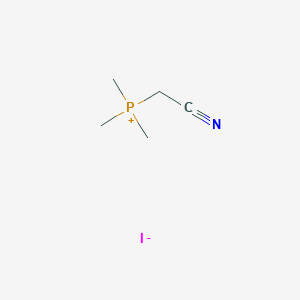

![molecular formula C14H18NO3P B1354599 Diethyl [(quinolin-8-yl)methyl]phosphonate CAS No. 75355-36-1](/img/structure/B1354599.png)

Diethyl [(quinolin-8-yl)methyl]phosphonate

説明

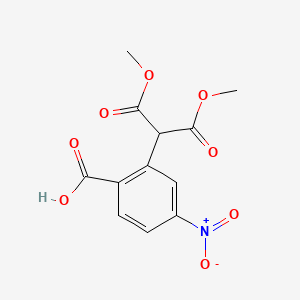

Diethyl [(quinolin-8-yl)methyl]phosphonate is a chemical compound with the molecular formula C14H18NO3P. It is an instance of a chemical compound .

Synthesis Analysis

The synthesis of phosphonates like Diethyl [(quinolin-8-yl)methyl]phosphonate often begins with phosphorous acid, exploiting its reactive P−H bond . A method for the preparation of mixed phosphonates involves the direct aryloxylation/alkyloxylation of dialkyl phosphonates . This synthetic transformation enables the synthesis of a wide range of functional mixed phosphonates without the use of metal or chloride reagents .Molecular Structure Analysis

The molecular structure of similar compounds, aminophosphonate diesters, has been reported. Characteristic structural features for these compounds are strong N–H···O=P hydrogen bonds that connect two organophosphorus molecules in cyclic centrosymmetric dimer .Chemical Reactions Analysis

Phosphonates or phosphonic acids are organophosphorus compounds containing C−PO (OR)2 groups . They are generally nonvolatile solids that are poorly soluble in organic solvents, but soluble in water and common alcohols . The reactions of phosphonates are often promoted by certain Lewis and Brønsted acids .科学的研究の応用

Structural Motif and Solution Behavior

Diethyl [(quinolin-8-yl)methyl]phosphonate and its derivatives exhibit significant structural motifs, characterized by strong N–H···O=P hydrogen bonds. These bonds form cyclic centrosymmetric dimers, a fundamental structural feature in aminophosphonate diesters. Additionally, the mass spectra of these compounds in solution have revealed dimolecular ions, indicative of dimer formation in solution, confirmed through electrospray ionization mass spectrometry (Juribašić et al., 2012).

Antimicrobial Properties

A series of derivatives of diethyl [(quinolin-8-yl)methyl]phosphonate have been synthesized and shown to possess significant antimicrobial activities. These compounds have been tested against various Gram-positive and Gram-negative bacteria, as well as fungi, demonstrating notable antibacterial and antifungal properties (Kategaonkar et al., 2010).

Spectroscopic Properties

The spectroscopic properties of derivatives of diethyl [(quinolin-8-yl)methyl]phosphonate have been extensively studied. These investigations include the analysis of infrared, ligand field, EPR spectroscopy, and low-temperature magnetic studies. The crystal and molecular structures of these compounds have been determined by X-ray diffraction, revealing specific chromophore geometries and stabilization due to hydrogen bonds and π–π stacking interactions (Żurowska & Brzuszkiewicz, 2008).

Herbicidal and Anticorrosive Applications

Diethyl [(quinolin-8-yl)methyl]phosphonate derivatives have also been explored for their herbicidal activity, demonstrating potent effects against various plant species. Additionally, their anticorrosive properties have been investigated, suggesting their potential use as corrosion inhibitors in industrial applications (Xiao et al., 2008).

将来の方向性

Some newly synthesized organophosphonates have been tested as potential antimicrobial drugs . Preliminary cellular studies suggest that selected benzylphosphonate derivatives may have greater potential as antibacterial agents than typically used antibiotics . This indicates a potential future direction for the study and application of Diethyl [(quinolin-8-yl)methyl]phosphonate and similar compounds.

特性

IUPAC Name |

8-(diethoxyphosphorylmethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18NO3P/c1-3-17-19(16,18-4-2)11-13-8-5-7-12-9-6-10-15-14(12)13/h5-10H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKUQVNMRRJHGJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=CC2=C1N=CC=C2)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50504927 | |

| Record name | Diethyl [(quinolin-8-yl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50504927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl [(quinolin-8-yl)methyl]phosphonate | |

CAS RN |

75355-36-1 | |

| Record name | Diethyl [(quinolin-8-yl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50504927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(methylamino)propyl]oxolane-2-carboxamide](/img/structure/B1354531.png)

![Ethanone, 1-[3-(heptyloxy)phenyl]-](/img/structure/B1354533.png)

![ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B1354535.png)

![2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1354550.png)

![2,2-Dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1354551.png)